2,4-Dichloro-5,7-difluoro-3-methylquinoline
Overview
Description
2,4-Dichloro-5,7-difluoro-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H5Cl2F2N. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-difluoro-3-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of appropriate aniline derivatives with halogenated compounds under controlled conditions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-difluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can facilitate electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .
Scientific Research Applications
2,4-Dichloro-5,7-difluoro-3-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-difluoro-3-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroquinoline
- 5,7-Difluoroquinoline
- 3-Methylquinoline
Uniqueness
2,4-Dichloro-5,7-difluoro-3-methylquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-5,7-difluoro-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGALDZWMKKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2F)F)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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